1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine
Overview
Description
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the CAS Number: 1374652-48-8 . Its IUPAC name is 5-bromo-2-hydrazino-3-(trifluoromethyl)pyridine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) and the InChI key is XCIFBROMZAGYAN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.02 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Antimicrobial Activity
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine derivatives have been explored for their antimicrobial properties. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, a compound related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, demonstrated good to moderate antimicrobial activity in various compounds (Bayrak et al., 2009).
Synthesis of Novel Compounds
Various novel compounds have been synthesized using 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine or similar structures. For instance, a study explored the formation and dehydration of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, which are closely related to the compound of interest (Singh et al., 1999).
Potential Anticancer Agent
A novel hydrazone compound closely related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine was synthesized and evaluated as a potential anticancer agent. This study found that the synthesized compound exhibited high scavenging activity and showed a potent cytotoxic effect against human breast and colon cancer cell lines (Noma et al., 2020).
Structural Characterization
The compound has also been used in studies focusing on the structural characterization of new chemical entities. For instance, the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone, structurally related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, led to the identification and characterization of new intermediates (Montoya et al., 2007).
Application as Disperse Dyes
A derivative of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine was synthesized and applied as disperse dyes, demonstrating its utility in the field of textile chemistry (Ho, 2005).
Transition Metal Complexes
The compound has been utilized in the synthesis of transition metal complexes. A study involving the synthesis of mononuclear complexes using a ligand structurally similar to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine highlights its potential in coordination chemistry (Diop et al., 2019).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFBROMZAGYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856546 | |
Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine | |
CAS RN |
1374652-48-8 | |
Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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